1-Bromo-3,6-difluoro-2-(difluoromethoxy)benzene
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Overview
Description
1-Bromo-3,6-difluoro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF4O It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and a difluoromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3,6-difluoro-2-(difluoromethoxy)benzene typically involves halogenation and fluorination reactions. One common method includes the bromination of a difluoromethoxybenzene precursor, followed by selective fluorination at specific positions on the benzene ring. The reaction conditions often involve the use of bromine or bromine-containing reagents and fluorinating agents such as hydrogen fluoride or fluorine gas. Industrial production methods may utilize continuous flow reactors to ensure precise control over reaction conditions and yield optimization .
Chemical Reactions Analysis
1-Bromo-3,6-difluoro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups on the benzene ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds or other complex structures
Scientific Research Applications
1-Bromo-3,6-difluoro-2-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-3,6-difluoro-2-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. These interactions can disrupt biological pathways or enhance the compound’s stability and efficacy in chemical reactions. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
1-Bromo-3,6-difluoro-2-(difluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3,5-difluorobenzene: Similar in structure but lacks the difluoromethoxy group, leading to different reactivity and applications.
1-Bromo-2,3-difluorobenzene: Another similar compound with different fluorination patterns, affecting its chemical properties and uses.
1-Bromo-3-(trifluoromethoxy)benzene:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C7H3BrF4O |
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Molecular Weight |
259.00 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethoxy)-1,4-difluorobenzene |
InChI |
InChI=1S/C7H3BrF4O/c8-5-3(9)1-2-4(10)6(5)13-7(11)12/h1-2,7H |
InChI Key |
BVTXVDVBOAICQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)F)Br)F |
Origin of Product |
United States |
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